molecular formula C19H17NO3 B1387073 Methyl 1-benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate CAS No. 1170477-28-7

Methyl 1-benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate

Cat. No.: B1387073
CAS No.: 1170477-28-7
M. Wt: 307.3 g/mol
InChI Key: GXFMPKDCWMUJTO-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a benzyl group at the first position, a formyl group at the third position, a methyl group at the sixth position, and a carboxylate ester at the second position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by functional group modifications. For instance, the reaction of 1-benzyl-6-methylindole with formylating agents such as Vilsmeier-Haack reagent can introduce the formyl group at the third position. Subsequent esterification reactions can yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Methyl 1-benzyl-3-carboxy-6-methyl-1H-indole-2-carboxylate.

    Reduction: Methyl 1-benzyl-3-hydroxymethyl-6-methyl-1H-indole-2-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules. The indole ring system is known to interact with multiple receptors and enzymes, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-formyl-1H-indole-6-carboxylate
  • tert-Butyl 3-formyl-6-methyl-1H-indole-1-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 1-benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate is unique due to the presence of the benzyl group at the first position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties .

Properties

IUPAC Name

methyl 1-benzyl-3-formyl-6-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-13-8-9-15-16(12-21)18(19(22)23-2)20(17(15)10-13)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFMPKDCWMUJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2CC3=CC=CC=C3)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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